![molecular formula C12H9ClN6O B12937891 Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- CAS No. 61602-13-9](/img/structure/B12937891.png)
Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorophenyl group attached to an imidazo[4,5-e][1,2,4]triazin ring system, which is further substituted with an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
The synthesis of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. The next step involves the formation of a triazole ring through cyclization with appropriate reagents. Finally, the acetamide group is introduced through a reaction with acetic anhydride .
化学反応の分析
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various substituted derivatives of the original compound .
科学的研究の応用
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound disrupts the signaling processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit tumor growth is of significant interest .
類似化合物との比較
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide can be compared with other similar compounds, such as:
Fluconazole: A triazole antifungal agent with a similar ring structure but different substituents.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: An antidepressant that also contains a triazole ring but with different pharmacological properties.
特性
CAS番号 |
61602-13-9 |
|---|---|
分子式 |
C12H9ClN6O |
分子量 |
288.69 g/mol |
IUPAC名 |
N-[3-(4-chlorophenyl)-7H-imidazo[4,5-e][1,2,4]triazin-6-yl]acetamide |
InChI |
InChI=1S/C12H9ClN6O/c1-6(20)14-12-16-10-11(17-12)19-18-9(15-10)7-2-4-8(13)5-3-7/h2-5H,1H3,(H2,14,15,16,17,18,19,20) |
InChIキー |
ALXKODDKOSTIEI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=C(N1)N=NC(=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
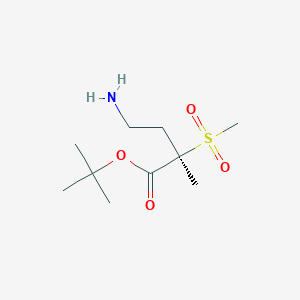
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
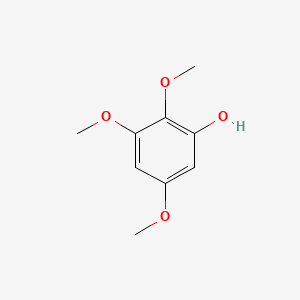


![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
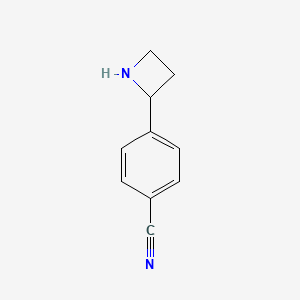

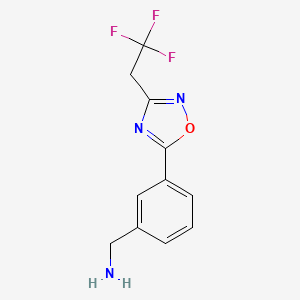
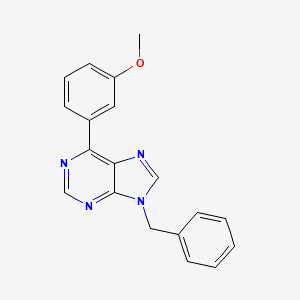
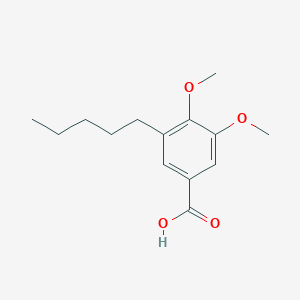
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

